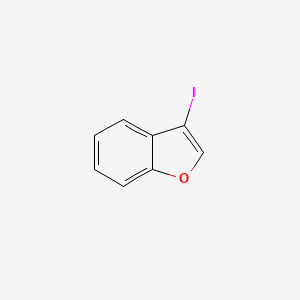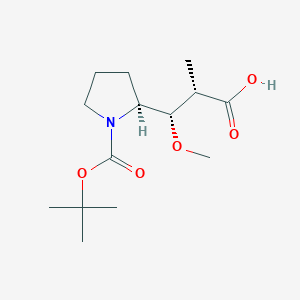
3-Iodobenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodobenzofuran is an organic compound that belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring. The presence of an iodine atom at the third position of the benzofuran ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodobenzofuran typically involves the halogenation of benzofuran derivatives. One common method is the halogen dance reaction, where 2-iodobenzofuran is treated sequentially with lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran at -50°C, followed by the addition of an aldehyde. This process results in the formation of 2-substituted this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using similar methodologies but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of these processes.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form carbon-carbon bonds.
Halogen Dance Reactions: This involves the isomerization of halogenated aromatic substrates, allowing for further functionalization.
Common Reagents and Conditions:
Lithium Diisopropylamide (LDA): Used in halogen dance reactions.
Palladium Catalysts: Employed in cross-coupling reactions.
Tetrahydrofuran (THF): Common solvent for these reactions.
Major Products Formed:
Substituted Benzofurans: Resulting from substitution reactions.
Biaryl Compounds: Formed through cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
3-Iodobenzofuran has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for biologically active compounds.
Industry: Utilized in the production of organic materials and polymers.
Wirkmechanismus
The mechanism of action of 3-Iodobenzofuran in various reactions involves the activation of the iodine atom, which facilitates nucleophilic substitution and cross-coupling reactions. The molecular targets and pathways depend on the specific application and the nature of the substituents introduced during the reactions.
Vergleich Mit ähnlichen Verbindungen
2-Iodobenzofuran: Another iodinated benzofuran with the iodine atom at the second position.
3-Iodobenzothiophene: A sulfur-containing analog with similar reactivity.
3-Bromobenzofuran: A brominated analog with comparable chemical properties.
Uniqueness: 3-Iodobenzofuran is unique due to its specific reactivity profile, which allows for selective functionalization at the third position. This makes it a valuable intermediate for the synthesis of diverse organic compounds.
Eigenschaften
Molekularformel |
C8H5IO |
|---|---|
Molekulargewicht |
244.03 g/mol |
IUPAC-Name |
3-iodo-1-benzofuran |
InChI |
InChI=1S/C8H5IO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H |
InChI-Schlüssel |
NMHAXIUYWNZZIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CO2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B11763934.png)
![2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole](/img/structure/B11763936.png)

![4,5-Difluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B11763951.png)
![2-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763955.png)
![4-Amino-2-methylbenzo[d]thiazol-5-ol](/img/structure/B11763958.png)




![6-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B11763984.png)
